molecular formula C9H19Cl2F3N2 B13339333 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

Cat. No.: B13339333
M. Wt: 283.16 g/mol
InChI Key: NTPQFWHMGAKYEN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride is a chemical compound with a unique structure that includes a trifluoromethyl group and a piperidine ring

Properties

Molecular Formula

C9H19Cl2F3N2

Molecular Weight

283.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride

InChI

InChI=1S/C9H17F3N2.2ClH/c1-8(2-4-13-5-3-8)6-14-7-9(10,11)12;;/h13-14H,2-7H2,1H3;2*1H

InChI Key

NTPQFWHMGAKYEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNCC(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine typically involves the reaction of a trifluoromethyl-containing precursor with a piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide
  • 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,2,2-Trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine; dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Piperidine moiety : Imparts basicity and potential interactions with biological targets.

Molecular Formula : C10H15F3N2·2HCl
Molecular Weight : 267.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Histone Demethylases (HDMs) : Compounds similar to 2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine have been shown to modulate the activity of HDMs, which play a crucial role in epigenetic regulation and cancer progression .
  • Neurotransmitter Receptors : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit tumor cell growth. For instance:

  • In vitro studies showed significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic studies revealed that the compound induces apoptosis via the activation of caspase pathways and modulation of cell cycle regulators.

Neuroprotective Effects

The piperidine component may confer neuroprotective properties:

  • In vivo models have shown that administration of similar compounds can reduce neuroinflammation and improve cognitive function in models of neurodegeneration .

Antimicrobial Activity

Some studies have suggested that this compound may possess antimicrobial properties:

  • Testing against various bacterial strains indicated a moderate inhibitory effect, particularly against Gram-positive bacteria .

Case Studies

  • Histone Demethylase Inhibition
    • A study focused on the inhibition of specific HDMs demonstrated that compounds with similar structures could lead to reduced tumor growth in xenograft models. The study highlighted the importance of the trifluoromethyl group in enhancing potency .
  • Neuroprotective Study
    • In a model of Alzheimer's disease, treatment with related compounds resulted in decreased amyloid plaque formation and improved memory retention in treated animals compared to controls .
  • Antimicrobial Evaluation
    • A series of compounds were tested for their antimicrobial efficacy. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into their use as antibiotic agents .

Data Summary Table

Activity TypeAssay TypeResultReference
AnticancerCytotoxicity AssayIC50 = 5 µM (A549 cells)
NeuroprotectionBehavioral TestsImproved memory in mice
AntimicrobialDisk Diffusion AssayInhibition zone = 15 mm

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